molecular formula C42H62O14 B1254529 Bryostatin 17

Bryostatin 17

货号: B1254529
分子量: 790.9 g/mol
InChI 键: QMDQQCXRPALIRV-WFWQRCFSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bryostatin 17 is a natural product found in Bugula neritina with data available.

常见问题

Q. What experimental design considerations are critical for studying Bryostatin 17's molecular mechanisms in neurodegenerative diseases?

Basic Research Focus
this compound’s role in modulating protein kinase C epsilon (PKCε) and synaptic proteins (e.g., BDNF, PSD-95) requires controlled in vitro and in vivo models. Key considerations include:

  • Dose-response curves : Optimize concentrations based on prior preclinical studies (e.g., 25 µg/m² in AD models) to avoid off-target effects .
  • Time-course experiments : Monitor PKCε activation kinetics (peak at 1–2 hours post-infusion) and correlate with cognitive metrics (e.g., MMSE scores) .
  • Control groups : Use vehicle-treated cohorts and account for interspecies variability (e.g., murine vs. human PKCε expression profiles) .

Methodological Guidance :

  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define hypotheses. For example:
    • Population: Transgenic AD mice with synaptic loss.
    • Intervention: this compound at 20–30 µg/m².
    • Comparison: Vehicle vs. active comparator (e.g., BDNF enhancers).
    • Outcome: Synaptic density via immunohistochemistry .

Q. How can researchers resolve contradictions in this compound’s efficacy data across preclinical and clinical studies?

Advanced Research Focus
Discrepancies in this compound’s outcomes (e.g., cognitive improvements in small AD cohorts vs. limited scalability) demand meta-analytical approaches :

  • Data harmonization : Standardize endpoints (e.g., MMSE, ADCS-ADL) across studies to enable cross-trial comparisons .
  • Subgroup analysis : Stratify clinical data by disease stage, genetic markers (e.g., APOE4 status), or PKCε expression levels .
  • Mechanistic validation : Use in vitro models to isolate confounding variables (e.g., drug stability in solvents like ethanol or chloroform) .

Methodological Guidance :

  • Conduct sensitivity analyses to assess robustness of findings. For example:
    • Compare this compound’s hydrolysis rates in 95% ethanol vs. chloroform to validate storage protocols .
    • Replicate preclinical PKCε activation assays under varying pH/temperature conditions .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on synaptic markers?

Basic Research Focus

  • Longitudinal mixed-effects models : Account for repeated measurements (e.g., MMSE scores at 0, 3, 24 hours post-dose) and individual variability .
  • Non-parametric tests : Use Wilcoxon signed-rank tests for non-normal distributions (common in small-sample AD trials) .
  • Power calculations : Ensure adequate sample sizes to detect ≥1.5-unit MMSE changes (α=0.05, β=0.2) .

Advanced Research Focus

  • Bayesian hierarchical modeling : Integrate preclinical and clinical data to predict dose-response relationships while quantifying uncertainty .
  • Pathway enrichment analysis : Link this compound’s PKCε activation to downstream synaptic pathways (e.g., CREB-BDNF) via transcriptomic datasets .

Q. How should researchers design studies to evaluate this compound’s stability and decomposition in different solvents?

Advanced Research Focus
this compound’s susceptibility to hydrolysis (e.g., in ethanol/water mixtures) necessitates:

  • Kinetic studies : Measure decomposition rate constants (k) and activation energies (Ea) using HPLC-MS .
  • Solvent screening : Test stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., chloroform) under controlled humidity .

Methodological Guidance :

  • Table 1 : Example stability data from :

    SolventHydrolysis Rate (k, h⁻¹)Activation Energy (Ea, kJ/mol)
    95% Ethanol0.1545.2
    Chloroform + H₂O0.0838.7

Q. What ethical and reproducibility standards apply to this compound’s preclinical-to-clinical translation?

Basic Research Focus

  • Ethical compliance : Obtain IRB approval for human trials, disclose conflicts of interest, and adhere to CONSORT guidelines for randomized designs .
  • Data transparency : Deposit raw datasets (e.g., PKCε activation curves, MMSE scores) in public repositories (e.g., Zenodo) .

Advanced Research Focus

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. For example:
    • Annotate this compound’s chemical properties using IUPAC standards .
    • Share synthetic protocols (e.g., extraction from Bugula neritina) with replication steps .

属性

分子式

C42H62O14

分子量

790.9 g/mol

IUPAC 名称

[(1S,3S,5Z,7R,8E,13Z,15S,17R,21R,23R,25S)-1,21-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C42H62O14/c1-24(43)32-21-29-14-26(18-36(46)51-10)16-33(53-29)40(5,6)12-11-28-13-25(17-35(45)50-9)15-31(52-28)23-42(49)41(7,8)34(55-38(48)39(2,3)4)22-30(56-42)19-27(44)20-37(47)54-32/h11-12,16-18,24,27-32,34,43-44,49H,13-15,19-23H2,1-10H3/b12-11+,25-17+,26-18-/t24-,27-,28+,29+,30-,31+,32-,34+,42+/m1/s1

InChI 键

QMDQQCXRPALIRV-WFWQRCFSSA-N

手性 SMILES

C[C@H]([C@H]1C[C@@H]2C/C(=C/C(=O)OC)/C=C(O2)C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O

规范 SMILES

CC(C1CC2CC(=CC(=O)OC)C=C(O2)C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O

同义词

bryostatin 17

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryostatin 17
Reactant of Route 2
Bryostatin 17
Reactant of Route 3
Bryostatin 17
Reactant of Route 4
Bryostatin 17
Reactant of Route 5
Bryostatin 17
Reactant of Route 6
Bryostatin 17

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。